molecular formula C13H19FN2O2 B1612655 tert-Butyl [2-amino-2-(2-fluorophenyl)ethyl]carbamate CAS No. 939760-40-4

tert-Butyl [2-amino-2-(2-fluorophenyl)ethyl]carbamate

Cat. No.: B1612655
CAS No.: 939760-40-4
M. Wt: 254.3 g/mol
InChI Key: QOOKUBPKAQBBLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl [2-amino-2-(2-fluorophenyl)ethyl]carbamate: is an organic compound with the molecular formula C13H19FN2O2. It is a derivative of carbamic acid and contains a tert-butyl group, an amino group, and a fluorophenyl group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl [2-amino-2-(2-fluorophenyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-amino-2-(2-fluorophenyl)ethanol. The reaction is catalyzed by a base such as diisopropylethylamine (DiPEA) and is carried out in an organic solvent like dichloromethane (DCM). The reaction mixture is then purified through extraction, washing, and concentration to obtain the pure product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and catalysts but utilizes industrial-grade equipment for mixing, heating, and purification.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl [2-amino-2-(2-fluorophenyl)ethyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In organic chemistry, tert-Butyl [2-amino-2-(2-fluorophenyl)ethyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines, allowing selective reactions to occur without interference from the amino group .

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions. It can act as a substrate or inhibitor in biochemical assays.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated for its role in drug design and development, particularly in the synthesis of pharmaceuticals targeting specific enzymes or receptors.

Industry: this compound is used in the production of agrochemicals, polymers, and other industrial chemicals. Its stability and reactivity make it a valuable intermediate in various industrial processes .

Mechanism of Action

The mechanism of action of tert-Butyl [2-amino-2-(2-fluorophenyl)ethyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of specific biochemical pathways. The presence of the fluorophenyl group enhances its binding affinity and specificity towards certain molecular targets .

Comparison with Similar Compounds

  • tert-Butyl [2-amino-2-(2-chlorophenyl)ethyl]carbamate
  • tert-Butyl [2-amino-2-(2-bromophenyl)ethyl]carbamate
  • tert-Butyl [2-amino-2-(2-methylphenyl)ethyl]carbamate

Comparison: tert-Butyl [2-amino-2-(2-fluorophenyl)ethyl]carbamate is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes it more reactive and selective in certain chemical reactions compared to its chloro, bromo, and methyl analogs. The fluorine atom enhances the compound’s stability and binding affinity, making it a valuable compound in various applications .

Properties

IUPAC Name

tert-butyl N-[2-amino-2-(2-fluorophenyl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O2/c1-13(2,3)18-12(17)16-8-11(15)9-6-4-5-7-10(9)14/h4-7,11H,8,15H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOOKUBPKAQBBLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1=CC=CC=C1F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80585749
Record name tert-Butyl [2-amino-2-(2-fluorophenyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939760-40-4
Record name tert-Butyl [2-amino-2-(2-fluorophenyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[2-amino-2-(2-fluorophenyl)ethyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl [2-amino-2-(2-fluorophenyl)ethyl]carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl [2-amino-2-(2-fluorophenyl)ethyl]carbamate
Reactant of Route 3
Reactant of Route 3
tert-Butyl [2-amino-2-(2-fluorophenyl)ethyl]carbamate
Reactant of Route 4
Reactant of Route 4
tert-Butyl [2-amino-2-(2-fluorophenyl)ethyl]carbamate
Reactant of Route 5
tert-Butyl [2-amino-2-(2-fluorophenyl)ethyl]carbamate
Reactant of Route 6
Reactant of Route 6
tert-Butyl [2-amino-2-(2-fluorophenyl)ethyl]carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.